p-Toluenesulfonic acid monohydrate
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
p-Toluenesulfonic acid monohydrate, an oxonium salt, is an inexpensive and easy to handle organic catalyst used in organic synthesis. The study of its crystalline structure shows that it is monoclinic with P21/c space group. Its solubility in aqueous sulfuric acid solutions has been studied.
Scientific Research Applications
Synthesis of Highly Substituted Piperidines : It is used as an effective catalyst in the one-pot multicomponent synthesis of highly functionalized piperidines, which are significant in medicinal chemistry. This process offers easy workup, uses readily available precursors, and employs a nontoxic catalyst for efficient production (Sajadikhah et al., 2012).
Enzymatic Hydrolysis of Corn Stover : In biofuel research, p-toluenesulfonic acid/water pretreatment significantly enhances the enzymatic hydrolysis of corn stover, leading to higher glucose yields. This glucose can be converted to valuable platform chemicals like levulinic acid, essential in bio-refinery applications (Yu et al., 2020).
Production of Sodium p-Toluenesulfonate : The compound is used in optimizing the recycle process for producing 4-methylphenol, by adjusting the mole ratio between p-Toluenesulfonic acid monohydrate and sodium sulfate (Zhao et al., 2013).
As an Isocyanide Scavenger : In polymer science, polymer-supported p-toluenesulfonic acid serves as a highly effective, eco-friendly, and economical isocyanide scavenger, facilitating odorless workup and purification in various organic transformations (Azuaje et al., 2011).
Solubilizing Metal Oxides : It is used in deep-eutectic solvents for solubilizing metal oxides, a critical step in metallurgical and recycling processes (Rodriguez Rodriguez et al., 2019).
In Electrosynthesis : this compound plays a role in electrosynthesizing polyaniline films on mild steel in aqueous solutions, which are useful in corrosion protection (Camalet et al., 1998).
Protein Analysis : It has been utilized in the analysis of tryptophan in proteins and glycoproteins, offering a more convenient and accurate method than traditional techniques (Liu & Chang, 1971).
In Organic Synthesis : Its use in the efficient synthesis of polysubstituted furans and in the cyclotrimerisation of alkynes to form substituted benzenes highlights its versatility in organic synthesis (Sanz et al., 2007); (Gao et al., 2013).
Catalyzing Esterification : It's effective in catalyzing the esterification of oleic acid by methanol in supercritical carbon dioxide, a process relevant in biodiesel production (Vieville et al., 1993).
Mechanism of Action
Target of Action
p-Toluenesulfonic acid monohydrate, also known as PTSA or TsOH, is primarily used as a catalyst in organic synthesis . It doesn’t have a specific biological target but interacts with a variety of organic compounds to facilitate chemical reactions .
Mode of Action
PTSA is a strong organic acid . It acts as a catalyst in various reactions, including acetalization of an aldehyde, Fischer–Speier esterification, and transesterification reactions . It can also serve as an intermediate in esterification and reductive amination reactions . The tosyl group (CH3C6H4SO2), often abbreviated as Ts or Tos, is known for its electron-withdrawing properties, making tosylate esters good leaving groups for nucleophilic attack or elimination .
Biochemical Pathways
As a catalyst, PTSA doesn’t directly participate in biochemical pathways but facilitates chemical reactions in organic synthesis. For example, it can catalyze the formation of 1,3,5-trisubstituted pyrazoles derivatives, selenated ketene dithioacetals, triazoloquinazolinone, and benzimidazoquinazolinone derivatives .
Pharmacokinetics
Like other strong acids, it is expected to have high reactivity and low bioavailability .
Result of Action
The primary result of PTSA’s action is the facilitation of chemical reactions. It helps in the formation of various organic compounds, enhancing the efficiency of reactions and increasing the yield of desired products .
Action Environment
The action of PTSA is influenced by environmental factors such as temperature, concentration, and the presence of other reactants. It is hygroscopic and soluble in water, alcohols, and other polar organic solvents . Its reactivity can be affected by the pH of the environment . It is stable under normal conditions but can react with strong oxidizing agents, strong bases, and most common metals .
Biochemical Analysis
Biochemical Properties
p-Toluenesulfonic acid monohydrate plays a significant role in biochemical reactions. Its high acidity helps activate different organic functional groups
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIFKLIQANRMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | p-Toluenesulfonic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044316 | |
Record name | 4-Methylbenzenesulfonic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 4-Methylbenzenesulfonic acid hydrate (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Toluenesulfonic acid monohydrate | |
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CAS No. |
6192-52-5 | |
Record name | p-Toluenesulfonic acid monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6192-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Toluenesulfonic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzenesulfonic acid hydrate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylbenzenesulfonic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonic acid, 4-methyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.101 | |
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Record name | toluene-4-sulphonic acid monohydrate | |
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Record name | P-TOLUENESULFONIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BTO78GAFF | |
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Retrosynthesis Analysis
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